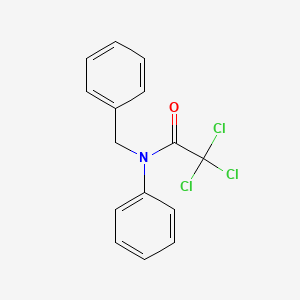
N-benzyl-2,2,2-trichloro-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,2,2-trichloro-N-phenylacetamide is an organic compound with the molecular formula C15H12Cl3NO It is characterized by the presence of a benzyl group, a trichloroacetamide moiety, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,2-trichloro-N-phenylacetamide typically involves the reaction of benzylamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2,2-trichloro-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles.
Reduction Reactions: The trichloroacetamide moiety can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amides or esters.
Reduction Reactions: Products include primary or secondary amines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-benzyl-2,2,2-trichloro-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2,2,2-trichloro-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparison with Similar Compounds
N-benzyl-2,2,2-trichloro-N-phenylacetamide can be compared with other similar compounds such as:
N-benzyl-2-chloro-N-phenylacetamide: This compound has a similar structure but with a chloro group instead of a trichloroacetamide moiety.
N-benzyl-N-phenylacetamide: This compound lacks the trichloroacetamide group, making it less reactive in certain chemical reactions.
Benzyl 2,2,2-trichloroacetimidate: This compound has a similar trichloroacetamide group but differs in the presence of an imidate functional group.
Properties
CAS No. |
38488-66-3 |
|---|---|
Molecular Formula |
C15H12Cl3NO |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-phenylacetamide |
InChI |
InChI=1S/C15H12Cl3NO/c16-15(17,18)14(20)19(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
YXYASEBSOHPGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















